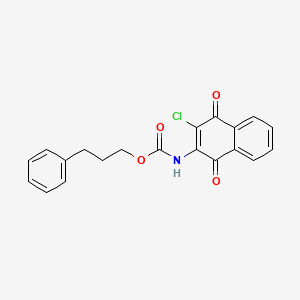

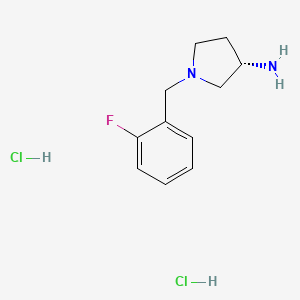

![molecular formula C25H27NO4 B2449296 2-[({[(9H-フルオレン-9-イル)メトキシ]カルボニル}アミノ)メチル]ビシクロ[2.2.2]オクタン-2-カルボン酸 CAS No. 2137628-62-5](/img/structure/B2449296.png)

2-[({[(9H-フルオレン-9-イル)メトキシ]カルボニル}アミノ)メチル]ビシクロ[2.2.2]オクタン-2-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid is a useful research compound. Its molecular formula is C25H27NO4 and its molecular weight is 405.494. The purity is usually 95%.

BenchChem offers high-quality 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ペプチド合成

生化学の分野では、この化合物は主にペプチド合成におけるアミノ酸の保護基として使用されます 。Fmoc(フルオレニルメトキシカルボニル)基はアミノ酸のアミノ基に結合し、分子上で他の反応が行われる間、アミノ基を保護します。合成が完了したら、Fmoc基は穏やかな塩基性条件下で除去でき、ペプチドカップリングの準備が整ったアミノ酸が残ります。

医薬品化学

医薬品化学では、この化合物はさまざまなペプチドや小分子の合成のためのビルディングブロックとして役立ちます 。その剛性のある二環式構造は、合成された分子に立体配座的な制約を導入するのに特に役立ちます。これは、特定の薬物の活性にとって非常に重要となる可能性があります。

有機合成

この化合物は、有機合成においても、より複雑な有機化合物の調製のための中間体として用いられます 。その安定な二環式環系は、さまざまな有機分子を作成するためにさらに官能基化できる足場を提供します。

創薬

薬理学では、研究者はこの化合物を創薬に利用して、新規薬物の薬物動態的特性を修飾します 。Fmoc基は、薬物の親油性を高めるために使用でき、細胞膜を透過する能力を向上させる可能性があります。

材料科学

材料科学では、この化合物の誘導体を用いて、材料の表面特性を改変することができます 。例えば、Fmocで保護されたアミノ酸を表面にグラフト化して、特定の機能を導入したり、表面相互作用を変更したりすることができます。

化学生物学

化学生物学では、この化合物はタンパク質-タンパク質相互作用の研究に使用されます 。Fmocで保護されたアミノ酸をペプチドに組み込むことで、研究者はタンパク質がどのように認識し、互いに結合するかを調べることができます。これは、細胞プロセスを理解する上で基本的なことです。

プロテオミクス

プロテオミクスでは、この化合物は、質量分析による分析用のペプチドの合成に使用されます 。Fmoc基は特定の条件下で安定であるため、感受性の高いアミノ酸を変更せずにペプチドを調製することができます。

ナノテクノロジー

最後に、ナノテクノロジーでは、この化合物は自己組織化ペプチドを作成するために使用されます 。これらのペプチドは、薬物送達や組織工学において潜在的な用途を持つナノ構造を形成することができます。

各アプリケーションは、2-[({[(9H-フルオレン-9-イル)メトキシ]カルボニル}アミノ)メチル]ビシクロ[2.2.2]オクタン-2-カルボン酸のユニークな化学的特性を利用しており、科学研究および開発における重要性を示しています。この化合物は、保護基、構造的足場、および機能的修飾剤として作用できるため、さまざまな科学分野において貴重なツールとなっています。

分析化学

分析化学では、この化合物は、クロマトグラフィー分析における標準物質または参照物質として使用されます 。そのユニークな構造により、複雑な混合物の分離および定量におけるマーカーまたはコントロールとして機能することができます。

化学教育

化学教育では、この化合物は保護基化学の実践的な例を提供します 。これは、特にペプチド合成の文脈における合成有機化学で使用される戦略について学生に教えるために使用されます。

実験室技術

さまざまな実験室技術において、この化合物は分光法による校正曲線の作成に使用されます 。分光分析における一貫性のある予測可能な挙動により、この目的のための理想的な候補となっています。

環境科学

環境科学では、研究者はこの化合物の誘導体を使用して、有機物の分解を研究します 。その安定性により、環境サンプルの長期間モニタリングが可能になります。

バイオテクノロジー

バイオテクノロジーでは、この化合物は、検出のためにタグ付けまたは標識化できる生体分子の合成に使用されます 。これは、アッセイや診断テストにおいて特に役立ちます。

計算化学

この化合物の構造は、計算化学において、類似の分子の挙動を予測するために研究されます 。その特性を理解することで、科学者は所望の特性を持つ新しい化合物を設計することができます。

分子生物学

分子生物学では、この化合物は、シーケンスまたは構造分析のためのサンプル調製に使用されます 。その保護基は、調製プロセス中の分解を防ぐことができます。

化粧品業界

最後に、化粧品業界では、この化合物の誘導体が、安定剤として、または化粧品の特性を修飾するために使用されることがあります 。それらの組み込みは、製品の質感、寿命、または効力に影響を与える可能性があります。

特性

IUPAC Name |

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO4/c27-23(28)25(13-16-9-11-17(25)12-10-16)15-26-24(29)30-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSNFLQYNXHHCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CC2(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2449214.png)

![2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2449215.png)

![Methyl (5-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2449216.png)

![5-(Thiophen-2-yl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2449220.png)

![2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2449226.png)

![5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B2449229.png)

![ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride](/img/structure/B2449234.png)

![2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2449236.png)